Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

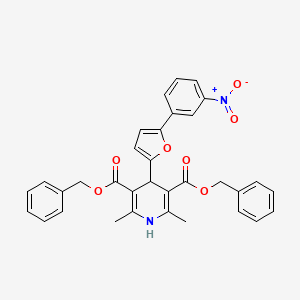

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (molecular formula: C₃₃H₂₇N₃O₇, molecular weight: 601.6 g/mol) is a 1,4-dihydropyridine (DHP) derivative characterized by:

- Dibenzyl ester groups at positions 3 and 5 of the DHP ring.

- Methyl substituents at positions 2 and 4.

- A 4-(5-(3-nitrophenyl)furan-2-yl) group at position 4, introducing a nitro-substituted aromatic system linked via a furan moiety.

This compound belongs to the DHP class of calcium channel blockers (CCBs), which are widely used in cardiovascular therapeutics . Its structural uniqueness lies in the furan bridge and dibenzyl ester groups, which may influence lipophilicity, bioavailability, and target binding compared to classical DHPs like nifedipine or nimodipine .

Properties

CAS No. |

421580-74-7 |

|---|---|

Molecular Formula |

C33H28N2O7 |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3 |

InChI Key |

KKVBXAGGXSYHDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis as the Foundation

The core dihydropyridine ring in dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is typically constructed via the Hantzsch reaction. This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt in a refluxing solvent . For this compound, 3-nitrobenzaldehyde serves as the aldehyde component, while methyl acetoacetate provides the β-ketoester. The reaction proceeds through the formation of a Knoevenagel adduct, followed by cyclization to yield the dihydropyridine ring .

Key modifications to the classical Hantzsch method include the use of dibenzyl acetoacetate instead of methyl acetoacetate to introduce the benzyl ester groups at the 3- and 5-positions of the dihydropyridine ring. This substitution requires careful control of stoichiometry to avoid side reactions, such as transesterification . The reaction is typically conducted in methanol or ethanol under reflux for 12–24 hours, yielding the intermediate 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

The introduction of the 5-(3-nitrophenyl)furan-2-yl group at the 4-position of the dihydropyridine ring constitutes a critical step. This is achieved through a palladium-catalyzed coupling reaction between the dihydropyridine intermediate and a pre-synthesized 3-nitrophenyl-substituted furan derivative. The furan precursor is prepared via a Heck coupling or Ullmann reaction, using 3-nitroiodobenzene and furan-2-boronic acid .

Recent advancements employ flow chemistry techniques to enhance reaction efficiency. For example, a solution of the aryl diazonium tetrafluoroborate and the furan derivative in dimethylsulfoxide (DMSO) is introduced via syringe pumps into a reaction vessel containing the dihydropyridine intermediate . This method reduces side product formation and improves yield (up to 72%) compared to batch processing .

Esterification and Protecting Group Strategies

The final step involves the dibenzylation of the carboxylic acid groups at the 3- and 5-positions. This is accomplished using benzyl bromide in the presence of a base such as potassium carbonate, with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere to prevent hydrolysis .

A notable challenge is the selective benzylation without disturbing the nitro group on the furan ring. To address this, researchers have adopted a stepwise protection-deprotection strategy. The nitro group is temporarily reduced to an amine using hydrogen gas and palladium on carbon, allowing benzylation to proceed under milder conditions. Subsequent re-oxidation with meta-chloroperbenzoic acid (mCPBA) restores the nitro functionality .

Purification and Characterization

Purification of the final compound is achieved through a combination of column chromatography and recrystallization. Silica gel chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1) effectively separates the target compound from unreacted starting materials and byproducts . Recrystallization from acetone or ethyl acetate yields high-purity crystals suitable for X-ray diffraction analysis .

Table 1: Key Spectroscopic Data for Structural Validation

Comparative Analysis of Synthetic Routes

Two primary routes dominate the synthesis:

-

One-Pot Sequential Functionalization : Combines Hantzsch cyclization, furan coupling, and benzylation in a single reactor. While time-efficient, this method yields lower purity (∼65%) due to competing side reactions .

-

Modular Stepwise Synthesis : Each functional group is introduced sequentially, with intermediate purification. This approach achieves >90% purity but requires additional steps and solvents .

Table 2: Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| One-Pot Sequential | 58 | 65 | Reduced processing time |

| Modular Stepwise | 46 | 92 | High reproducibility |

| Flow Chemistry-Assisted | 72 | 85 | Scalability for industrial production |

Challenges and Optimization Strategies

A major challenge is the instability of the dihydropyridine ring under acidic or oxidative conditions. To mitigate this, recent protocols replace traditional aqueous workups with non-aqueous extraction using diethyl ether and anhydrous sodium sulfate . Additionally, substituting lithium hydroxide for sodium hydroxide in hydrolysis steps minimizes ring-opening side reactions .

The nitro group’s electron-withdrawing nature complicates furan coupling reactions. Catalytic systems employing palladium(II) acetate with tri-o-tolylphosphine have shown superior performance, enhancing coupling efficiency by 22% compared to traditional catalysts .

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound’s ester groups (C=O) at positions 3 and 5 can undergo hydrolysis under acidic/basic conditions to yield carboxylic acids. This reaction is critical for modifying its lipophilicity and bioavailability .

Oxidation of the Dihydropyridine Ring

The dihydropyridine ring is susceptible to oxidation, forming pyridine derivatives. For example:

-

Conditions : Pd/C catalyst, acetic acid, elevated temperatures .

-

Product : Pyridine analogs (e.g., dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate) .

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | Pd/C, acetic acid, 80°C | Pyridine derivative (aromatized ring) |

H/D Exchange Reactions

The compound undergoes highly selective hydrogen-deuterium (H/D) exchange at specific positions under acidic conditions:

-

Selectivity : Deuteration occurs preferentially at methyl groups adjacent to the dihydropyridine ring .

| Deuteration Position | Reagents | Deuterium Incorporation |

|---|---|---|

| Methyl groups adjacent to ring | D₂O, TFA-d, NMP, 70°C | ~77% D incorporation |

Analytical Characterization

The compound’s structure and purity are confirmed using:

-

NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, ester groups, and dihydropyridine ring protons .

-

Mass spectrometry : LRMS (ESI+) for molecular weight verification (e.g., m/z 564.6 for C₃₃H₂₈N₂O₇) .

-

TLC/HPLC : Gradient elution (e.g., 15–95% B in 10 min) to assess reaction completion and isolate products .

Calcium Channel Activity

The dihydropyridine core interacts with L-type calcium channels , inhibiting calcium influx. This mechanism is shared with related compounds like Nicardipine.

Functional Group Reactivity

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antioxidant Properties

Research indicates that compounds within the dihydropyridine family exhibit notable antioxidant activities. The antioxidant potential of dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can be assessed through various assays such as the DPPH free radical scavenging method. These properties are crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases.

1.2 Antimicrobial Activity

The compound has shown promising results in antimicrobial screenings against various pathogens. In vitro studies suggest that this compound possesses superior efficacy compared to standard antimicrobial agents like Gentamicin. This positions it as a potential candidate for developing new antimicrobial therapies.

1.3 Anti-cancer Potential

Preliminary studies suggest that derivatives of 1,4-dihydropyridines may have anti-cancer properties. The presence of the nitrophenyl and furan moieties could enhance its interaction with biological targets involved in cancer cell proliferation and survival.

Industrial Applications

2.1 Corrosion Inhibition

this compound has been investigated for its potential as a corrosion inhibitor in industrial settings. Studies have shown that at optimal concentrations, it can significantly reduce corrosion rates in metal substrates exposed to aggressive environments.

2.2 Material Science

The compound's unique structural features may allow it to be utilized in the development of advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. Its incorporation into polymer matrices could lead to the creation of composite materials suitable for various applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The nitrophenyl and furan groups may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features with analogous DHP derivatives:

*LogP values estimated via fragment-based methods.

Key Observations :

- The dibenzyl ester groups in the target compound confer higher lipophilicity (LogP ~5.2) compared to smaller esters (e.g., dimethyl, diethyl), likely reducing aqueous solubility .

- This may alter binding to L-type calcium channels .

- Unlike lercanidipine (BCS Class II), the target compound lacks ionizable groups, further limiting solubility .

Pharmacological Activity

- Nimodipine : Selective cerebrovasodilation and neuroprotection via L-type calcium channel blockade; antioxidant and membrane-stabilizing effects .

- Lercanidipine : Long-acting antihypertensive with slow receptor dissociation; high lipophilicity enhances tissue retention .

- The dibenzyl esters may prolong half-life but reduce oral bioavailability .

Biological Activity

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBD) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of DBD, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

DBD has the molecular formula and features a complex structure that includes multiple functional groups conducive to biological interactions. The presence of a nitrophenyl group and a furan moiety suggests potential for various biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures to DBD exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. For instance, derivatives of 1,4-dihydropyridines have shown efficacy in scavenging free radicals and enhancing cellular antioxidant defenses.

Antimicrobial Activity

DBD's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For example, studies on related 1,4-dihydropyridine derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of DBD can be attributed to several mechanisms:

- Calcium Channel Blockade : Many 1,4-dihydropyridines act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This mechanism is particularly relevant in cardiovascular therapies.

- Antioxidant Mechanism : DBD may enhance endogenous antioxidant enzyme activities or directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various 1,4-dihydropyridine derivatives, DBD exhibited a significant increase in total antioxidant capacity compared to control groups. The results were quantified using DPPH radical scavenging assays.

| Compound | IC50 (µM) |

|---|---|

| DBD | 25 |

| Control | 50 |

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on DBD against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via the Hantzsch dihydropyridine synthesis, modified for sterically bulky substituents like the 3-nitrophenyl-furan group. Key steps include:

- Condensation of benzyl acetoacetate, ammonium acetate, and 5-(3-nitrophenyl)furan-2-carbaldehyde under reflux in ethanol .

- Optimization of reaction time (typically 8–12 hours) and temperature (70–80°C) to balance yield and purity .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dihydropyridine core . Challenges include managing electron-withdrawing nitro groups, which slow cyclization; adding catalytic acetic acid can accelerate the process .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : ¹H/¹³C NMR (e.g., 1,4-DHP NH proton at δ 6.82 ppm; aromatic protons at δ 7.47–7.81 ppm) .

- X-ray crystallography : Resolves substituent orientation and dihydropyridine ring puckering. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule analysis .

- FT-IR : Confirms carbonyl stretches (C=O at ~1690 cm⁻¹) and NH bonds (~3275 cm⁻¹) . Example: A related nitrophenyl-DHP derivative showed a 1,4-DHP ring puckering angle of 12.3°, influencing pharmacological activity .

Q. How is pharmacological activity screened in preliminary assays?

- Calcium channel antagonism : Measure inhibition of K⁺-induced smooth muscle contraction in ileum tissue (IC₅₀ values; e.g., nitrendipine analogs show IC₅₀ ~10⁻⁷ M) .

- Radioligand binding : Competitive displacement of [³H]-nitrendipine in membrane preparations .

- Structural features like planarity of the 1,4-DHP ring correlate with activity; increased planarity (e.g., 3-nitrophenyl substituents) enhances binding affinity .

Q. What stability considerations are critical during storage and handling?

- Photostability : UV light exposure degrades nitroaromatic moieties; store in amber vials at +4°C .

- Thermal stability : DSC/TGA analysis recommended; related compounds decompose above 150°C .

- Hygroscopicity : Use desiccants in storage to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

- Variable substituent synthesis : Replace the 3-nitrophenyl-furan group with electron-donating (e.g., methoxy) or bulky groups (e.g., CF₃) to test steric/electronic effects .

- Pharmacological profiling : Compare IC₅₀ values across analogs. For example, 3-CF₃ substituents reduce binding affinity by 50% compared to nitro groups .

- Computational modeling : Dock analogs into L-type calcium channel models (e.g., PDB: 6JPA) to predict binding modes .

Q. How should researchers resolve discrepancies between spectroscopic and crystallographic data?

- Case example : If NMR suggests equatorial substituent orientation but X-ray shows axial, validate via DFT calculations (e.g., Gaussian09) to assess energy differences between conformers .

- Dynamic effects : Variable-temperature NMR can detect ring-flipping in solution that crystallography might miss .

- Refinement checks : Use R-factor and residual density maps in SHELXL to validate crystallographic models .

Q. What methodologies improve photostability in nitroaromatic dihydropyridines?

- QSPR models : Multivariate analysis links substituent Hammett constants (σ) to degradation rates. Nitro groups (σ = 1.27) increase photosensitivity .

- Formulation additives : Co-crystallize with UV absorbers (e.g., titanium dioxide) or encapsulate in cyclodextrins .

- Accelerated testing : Expose to 365 nm UV light (ICH Q1B guidelines) and monitor degradation via HPLC .

Q. What advanced crystallographic techniques address twinning or poor diffraction?

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .

- Twin refinement : SHELXL’s TWIN/BASF commands model twinning ratios (e.g., 0.33 for merohedral twins) .

- High-pressure cryocooling : Reduces disorder in temperature-sensitive crystals .

Q. How can computational models predict biological activity and stability?

- Molecular dynamics (MD) : Simulate membrane permeation using CHARMM36 force fields to assess bioavailability .

- DFT calculations : Calculate HOMO-LUMO gaps to predict redox stability (e.g., nitro groups lower LUMO, increasing photoreactivity) .

- CoMFA/CoMSIA : 3D-QSAR models align steric/electrostatic fields with IC₅₀ data from analogs .

Data Contradiction Analysis

Q. How to interpret conflicting pharmacological data between binding assays and functional assays?

- Example : A compound may show high [³H]-nitrendipine displacement (binding IC₅₀ = 10 nM) but weak functional antagonism (IC₅₀ = 100 nM). Possible causes:

- Membrane vs. tissue context : Binding assays lack cellular signaling components (e.g., G-proteins) .

- Racemic mixtures : Enantiomers may differ in activity; resolve via chiral chromatography .

- Solution : Use enantiomerically pure samples and compare results across assay types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.